REACTION_CXSMILES
|
FC(F)(F)C(O)=O.C(OC([N:15]1[CH2:20][CH2:19][NH:18][C:17](=[O:21])[CH:16]1[CH2:22][CH2:23][S:24][CH3:25])=O)(C)(C)C>C(SCC)C>[CH3:25][S:24][CH2:23][CH2:22][CH:16]1[NH:15][CH2:20][CH2:19][NH:18][C:17]1=[O:21]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
4-t-butoxycarbonyl-3-[2-(methylthio)ethyl]piperazinone
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(C(NCC1)=O)CCSC
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
|
C(C)SCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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After 1 hour the solvents are removed
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
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the residual oil is partitioned between chloroform (300 ml.) and 5N sodium hydrochloride solution (10 ml.)
|
Type
|
WASH
|
Details
|
The chloroform is washed with water (2×10 ml.)
|
Type
|
CUSTOM
|
Details
|
the chloroform is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residual oil is chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluted with methanol:chloroform (1:9)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
|
upon recrystallization from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CSCCC1C(NCCN1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |